N-(2-(Pyridin-3-yl)ethyl)thietan-3-amine
Description
Properties
Molecular Formula |
C10H14N2S |
|---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
N-(2-pyridin-3-ylethyl)thietan-3-amine |
InChI |
InChI=1S/C10H14N2S/c1-2-9(6-11-4-1)3-5-12-10-7-13-8-10/h1-2,4,6,10,12H,3,5,7-8H2 |
InChI Key |
VAQUXNPLGPNVSV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NCCC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Pyridin-3-yl)ethyl)thietan-3-amine typically involves the reaction of 2-(pyridin-3-yl)ethanamine with a thietan-3-amine derivative. One common method includes the use of a coupling reagent to facilitate the formation of the desired product under mild reaction conditions. The reaction is usually carried out in a solvent such as toluene or ethyl acetate, with the addition of reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Pyridin-3-yl)ethyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the thietan-3-amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: TBHP in ethyl acetate or toluene.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Substituted derivatives where the thietan-3-amine group is replaced by other functional groups.
Scientific Research Applications
N-(2-(Pyridin-3-yl)ethyl)thietan-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(Pyridin-3-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the thietan-3-amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Notable Properties |
|---|---|---|---|
| N-(2-(Pyridin-3-yl)ethyl)thietan-3-amine | C₁₀H₁₄N₂S | Pyridine + thietane | High polarity, potential CNS activity |
| 2-(Thiophen-2-yl)ethylamine (CAS 19457-17-1) | C₁₁H₁₃NS₂ | Dual thiophene groups | Enhanced lipophilicity, π-π stacking |
| N-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]thietan-3-amine | C₈H₁₅NO₂S | Dioxolane substituent | Increased solubility in polar solvents |
| Methapyrilene (CAS 91-80-5) | C₁₄H₁₇N₃S | Pyridine + thenylamine | Antihistamine activity, hepatotoxicity |
Key Observations:
- Electronic Effects : The pyridine group in the target compound introduces a basic nitrogen, enabling hydrogen bonding and protonation at physiological pH, unlike sulfur-dominated thiophene analogs (e.g., CAS 19457-17-1) .
- Substituent Impact : The ethyl linker balances flexibility and rigidity, contrasting with the rigid dioxolane group in ’s compound, which enhances solubility but reduces membrane permeability .
Physicochemical Properties
- Polarity : The pyridine-thietane combination results in moderate logP values (~1.5–2.5), favoring aqueous solubility over purely aromatic analogs like thiophene derivatives .
Pharmacological and ADMET Profiles
- Biological Activity : Pyridine-containing amines often target neurotransmitter receptors (e.g., serotonin, dopamine). The thietane moiety may confer unique binding kinetics due to its strained geometry .
- Methapyrilene (), a structural relative, is hepatotoxic, underscoring the need for careful ADMET profiling .
- Metabolism : Pyridine is metabolized via CYP450 enzymes, whereas thietane may undergo sulfoxidation or conjugation, as seen in ’s thietane-containing pyrimidine derivative .
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